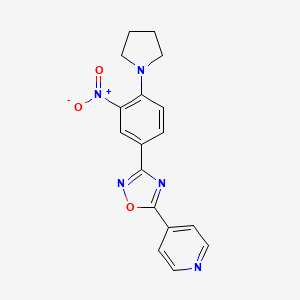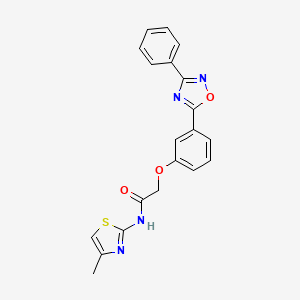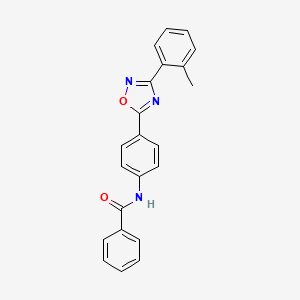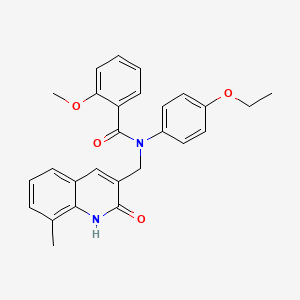
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. It also inhibits the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide are dependent on the specific disease or condition being studied. In cancer, it has been shown to induce apoptosis and inhibit cell growth. In diabetes, it regulates glucose metabolism and improves insulin sensitivity. In neurodegenerative disorders, it has been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-cancer, anti-diabetic, and neuroprotective properties. However, one limitation is that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to explore its potential side effects and toxicity. Additionally, research can be done to optimize the synthesis method and develop more efficient ways to produce the compound.
Méthodes De Synthèse
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromomethylpyridine followed by the addition of tert-butylamine and subsequent reaction with 3-bromo-N-(pyridin-2-ylmethyl)propanamide. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has potential as a treatment for diabetes by regulating glucose metabolism and improving insulin sensitivity. Additionally, it has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-19(2,3)22-26(24,25)17-10-7-15(8-11-17)9-12-18(23)21-14-16-6-4-5-13-20-16/h4-8,10-11,13,22H,9,12,14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZBEVYYXFQVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)



![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)



![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)



